1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine
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Overview
Description
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is a chemical compound that features a triazole ring and a piperazine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound acts as an inhibitor of SL biosynthesis, affecting the growth and development of plants . In addition, it has been found to have promising anticancer activity, potentially interacting with the aromatase enzyme .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds . This interaction leads to the inhibition of SL biosynthesis, resulting in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines .
Biochemical Pathways
The compound affects the SL biosynthesis pathway in plants. SL biosynthesis starts with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, followed by a series of reactions leading to the production of Carlactone (CL), a core precursor in SL biosynthesis . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The inhibition of SL biosynthesis by this compound results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines, showing promising anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with .
Cellular Effects
Some triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines
Molecular Mechanism
It is known that triazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Some triazole derivatives have been reported to be thermally stable
Metabolic Pathways
It is known that triazole derivatives can undergo various metabolic transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole or piperazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole or piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine: Similar structure but with a different substitution pattern on the triazole ring.
4-(1H-1,2,4-Triazol-1-yl)butane-1,4-dione: Contains a triazole ring but with different functional groups.
Uniqueness
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole and piperazine ring makes it a versatile building block for various applications in research and industry .
Properties
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVDCISKBZNFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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